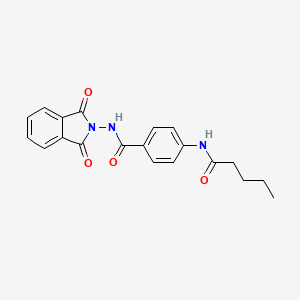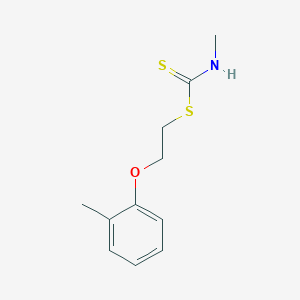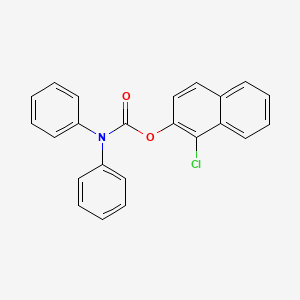
1-chloro-2-naphthyl diphenylcarbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of carbamate derivatives, including 1-chloro-2-naphthyl diphenylcarbamate, often involves the interaction of amines with carbonyl compounds. For example, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, with varying aryl substituents, demonstrate a methodology that could be adapted for the synthesis of closely related compounds (Özer et al., 2009). Another related synthesis approach involves the oxidative coupling of N,N-dialkylanilines to afford benzidines, which showcases the potential for creating complex carbamate structures through oxidative processes (Saitoh, Yoshida, & Ichikawa, 2006).
Molecular Structure Analysis
The molecular structure of carbamate derivatives, including this compound, is crucial for understanding their chemical behavior. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, showing a chair conformation of the cyclohexane ring and stabilization by an intramolecular hydrogen bond, highlighting the importance of structural analysis in understanding compound properties (Özer et al., 2009).
Chemical Reactions and Properties
Carbamate derivatives undergo various chemical reactions that define their utility in synthetic chemistry. The oxidative coupling reactions, as demonstrated in the synthesis of benzidines, reveal the capacity of carbamate compounds to participate in complex reaction networks, leading to structurally diverse molecules (Saitoh, Yoshida, & Ichikawa, 2006).
Physical Properties Analysis
The physical properties of carbamates, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The study of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide provides insight into how molecular conformation affects physical properties, including crystallization behavior and stability (Özer et al., 2009).
Chemical Properties Analysis
The chemical properties of carbamates, including reactivity, stability, and interaction with other molecules, are determined by their functional groups and molecular structure. For example, the reactivity of carbamate derivatives in oxidative coupling reactions showcases their potential in synthesizing new compounds with varied functionalities (Saitoh, Yoshida, & Ichikawa, 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(1-chloronaphthalen-2-yl) N,N-diphenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2/c24-22-20-14-8-7-9-17(20)15-16-21(22)27-23(26)25(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYSCZUMRLBPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C4=CC=CC=C4C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1-piperidinyl)benzyl]methanesulfonamide](/img/structure/B4707403.png)
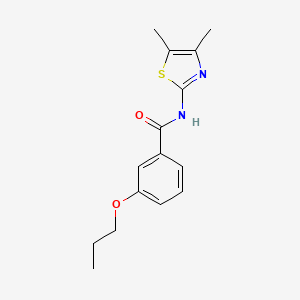
![3,5-bis[(4-nitrobenzyl)thio]-4-isothiazolecarbonitrile](/img/structure/B4707414.png)
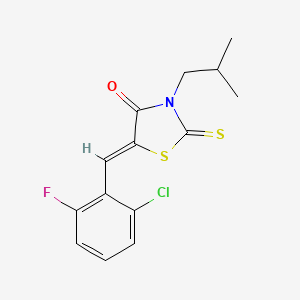
![4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4707431.png)
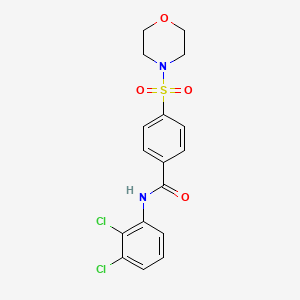
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-nitrophenyl)acetamide](/img/structure/B4707445.png)
![ethyl {2-[({[5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4707452.png)
![1-(1-adamantyl)-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B4707453.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B4707469.png)
![1-[2-(4-methylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4707474.png)
